molecular formula C11H15ClN2O2 B1441676 3-Piperidinyl nicotinate hydrochloride CAS No. 1219981-06-2

3-Piperidinyl nicotinate hydrochloride

Cat. No.: B1441676
CAS No.: 1219981-06-2
M. Wt: 242.7 g/mol
InChI Key: ZGFBLNATAXQBAF-UHFFFAOYSA-N
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Description

3-Piperidinyl nicotinate hydrochloride is a compound that includes a piperidine ring . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds .


Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Neuroprotective and Cognitive Enhancement Effects

Nicotinic acetylcholine receptor (nAChR) agonists, including nicotinamide and its derivatives, have been explored for their potential to improve cognitive functions and offer neuroprotection. These compounds can desensitize nAChRs, potentially improving working memory and cognitive performance without inducing significant side effects associated with direct agonist actions (Buccafusco, Beach, & Terry, 2009). Furthermore, nicotinamide, a related compound, has been studied for its neuroprotective effects, showing potential benefits in preserving and enhancing neurocognitive function, which could be relevant for conditions such as Alzheimer's disease, Parkinson's disease, and brain injuries (Rennie, Chen, Dhillon, Vardy, & Damian, 2015).

Potential in Treating Addiction

Research on nicotinic compounds has also explored their potential in treating addiction. For example, nicotinamide adenine dinucleotide (NAD+) and its precursors have been implicated in the neurobiology of addiction, suggesting that increasing intracellular NAD+ levels could help manage and treat addictive behavior, reduce cravings, and withdrawal symptoms in patients with substance abuse disorders (Braidy, Villalva, & van Eeden, 2020). This area of research highlights the therapeutic potential of nicotinic compounds in addressing addiction, which could extend to derivatives like 3-Piperidinyl nicotinate hydrochloride.

Anticancer Potential

Nicotinic acid derivatives have been recognized for their promising anticancer properties. Novel derivatives of nicotinic acid have shown significant biological activity against various cancer types, suggesting a potential role in developing new anticancer agents (Jain, Utreja, Kaur, & Jain, 2020). The exploration of nicotinic acid derivatives for their anticancer effects could provide a foundation for researching this compound's application in cancer treatment.

Mechanism of Action

Target of Action

3-Piperidinyl nicotinate hydrochloride is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are known to interact with various targets, including nicotinic cholinergic receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the human body, including the stimulation of neurons and ultimately blocking synaptic transmission .

Mode of Action

It is known that nicotine, a related compound, acts as an agonist at nicotinic acetylcholine receptors . In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways

Biochemical Pathways

It is known that nicotine, a related compound, is involved in a hybrid pathway for nicotine catabolism in bacteria . In this pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle

Pharmacokinetics

It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . These compounds show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents

Result of Action

It is known that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development and application of piperidine derivatives, including 3-Piperidinyl nicotinate hydrochloride, in the field of drug discovery .

Biochemical Analysis

Biochemical Properties

3-Piperidinyl nicotinate hydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been observed to interact with various enzymes, including nicotinate phosphoribosyltransferase, which is involved in the NAD+ biosynthesis pathway . This interaction is crucial as it influences the conversion of nicotinate to nicotinate mononucleotide, a key step in the production of NAD+, an essential cofactor in cellular metabolism.

Additionally, this compound has been found to bind with certain proteins, affecting their function and stability. For instance, it can modulate the activity of nicotinic acetylcholine receptors, which are pivotal in neurotransmission . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving nicotinic acetylcholine receptors, leading to altered neurotransmission and cellular communication . This compound also affects gene expression by modulating transcription factors involved in the NAD+ biosynthesis pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nicotinic acetylcholine receptors, altering their conformation and activity . This binding can lead to either inhibition or activation of the receptors, depending on the cellular context and receptor subtype.

Additionally, this compound interacts with enzymes involved in the NAD+ biosynthesis pathway, such as nicotinate phosphoribosyltransferase . This interaction modulates the enzyme’s activity, influencing the production of NAD+ and subsequently affecting cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in terms of altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and neurotransmission by modulating nicotinic acetylcholine receptors . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity, indicating a narrow therapeutic window . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to NAD+ biosynthesis . It interacts with enzymes such as nicotinate phosphoribosyltransferase, influencing the conversion of nicotinate to nicotinate mononucleotide. This interaction affects the overall metabolic flux and levels of NAD+ within cells, impacting various metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with nicotinic acetylcholine receptors, facilitating its transport across cell membranes . Additionally, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. Within the nucleus, it can modulate gene expression by interacting with transcription factors involved in the NAD+ biosynthesis pathway . In the cytoplasm, it influences metabolic processes by interacting with enzymes and receptors .

Properties

IUPAC Name

piperidin-3-yl pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(9-3-1-5-12-7-9)15-10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFBLNATAXQBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-06-2
Record name 3-Pyridinecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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